molecular formula C6H14O2 B3182380 1-Methoxypentan-2-ol CAS No. 53892-32-3

1-Methoxypentan-2-ol

Cat. No.: B3182380
CAS No.: 53892-32-3
M. Wt: 118.17 g/mol
InChI Key: RHUCQGGLQMBZBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxypentan-2-ol is an organic compound with the molecular formula C6H14O2. It is a type of alcohol, specifically a secondary alcohol, due to the presence of a hydroxyl group (-OH) attached to the second carbon atom in the pentane chain.

Preparation Methods

1-Methoxypentan-2-ol can be synthesized through various methods. One common method involves the addition of methanol to propylene oxide using sodium hydroxide as a catalyst. This reaction typically yields a mixture of 1-methoxy-2-propanol, 2-methoxy-1-propanol, and dipropylene glycol monomethyl ether . Industrial production methods often involve similar catalytic processes to ensure high yield and purity.

Chemical Reactions Analysis

1-Methoxypentan-2-ol undergoes several types of chemical reactions, including:

Scientific Research Applications

1-Methoxypentan-2-ol has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-methoxypentan-2-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, which can affect its solubility and reactivity. The specific molecular targets and pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

1-Methoxypentan-2-ol can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-methoxypentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-3-4-6(7)5-8-2/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUCQGGLQMBZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626046
Record name 1-Methoxypentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53892-32-3
Record name 1-Methoxypentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methoxypentan-2-ol
Reactant of Route 2
Reactant of Route 2
1-Methoxypentan-2-ol
Reactant of Route 3
Reactant of Route 3
1-Methoxypentan-2-ol
Reactant of Route 4
Reactant of Route 4
1-Methoxypentan-2-ol
Reactant of Route 5
Reactant of Route 5
1-Methoxypentan-2-ol
Reactant of Route 6
Reactant of Route 6
1-Methoxypentan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.